5-Iodo-3(2H)-benzofuranone
Overview
Description
5-Iodo-3(2H)-benzofuranone is an organic compound that belongs to the class of benzofuranones. This compound is characterized by the presence of an iodine atom at the 5th position of the benzofuranone ring. Benzofuranones are known for their diverse biological activities and are used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3(2H)-benzofuranone typically involves the iodination of benzofuranone derivatives. One common method is the direct iodination of 3(2H)-benzofuranone using iodine and a suitable oxidizing agent such as pyridine in a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the iodine atom into the benzofuranone ring.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3(2H)-benzofuranone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated benzofuranone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted benzofuranones depending on the nucleophile used.
Oxidation Products: Quinone derivatives.
Reduction Products: Deiodinated benzofuranones.
Scientific Research Applications
5-Iodo-3(2H)-benzofuranone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Iodo-3(2H)-benzofuranone involves its interaction with specific molecular targets. The iodine atom at the 5th position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting cellular processes.
Comparison with Similar Compounds
- 5-Bromo-3(2H)-benzofuranone
- 5-Chloro-3(2H)-benzofuranone
- 5-Fluoro-3(2H)-benzofuranone
Comparison: 5-Iodo-3(2H)-benzofuranone is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to its unique reactivity and potential biological activities. This makes this compound a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-iodo-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKHXISMMCMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515172 | |
Record name | 5-Iodo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-51-6 | |
Record name | 5-Iodo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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